molecular formula C12H20BrNO3 B1612819 Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate CAS No. 301221-63-6

Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B1612819
CAS RN: 301221-63-6
M. Wt: 306.2 g/mol
InChI Key: PEMBPKBSSGOIRP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the empirical formula C14H25NO4 . It is a derivative of N-Boc piperazine, an ester derivative .

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound has been studied for its crystal and molecular structure, exemplified by the synthesis and structure analysis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate (Mamat, Flemming, & Köckerling, 2012).

Role in Synthesis of Biologically Active Compounds

Structural Characterization and Biological Evaluation

  • Derivatives of this compound have been synthesized, characterized, and evaluated for antibacterial and antifungal activities, as shown in the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (Kulkarni et al., 2016).

Application in Piperidine Derivative Synthesis

  • The compound is utilized in reactions to form diverse piperidine derivatives, offering synthetic versatility as seen in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate (Wang, Wang, Tang, & Xu, 2015).

X-ray Crystallography Studies

  • X-ray crystallography studies of similar compounds, like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, provide insights into molecular structures and potential applications in medicinal chemistry (Didierjean et al., 2004).

properties

IUPAC Name

tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMBPKBSSGOIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619985
Record name tert-Butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

301221-63-6
Record name tert-Butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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